Cas no 53772-83-1 (Zuclopenthixol)

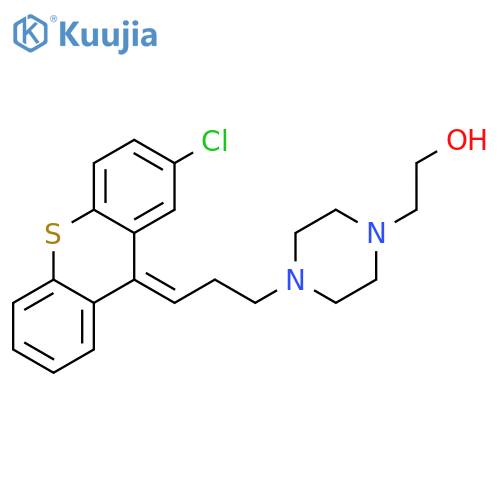

Zuclopenthixol structure

商品名:Zuclopenthixol

Zuclopenthixol 化学的及び物理的性質

名前と識別子

-

- Zuclopenthixol

- Zuclopenthixol [INN:BAN]

- (Z)-4-(3-(2-Chlorothioxanthen-9-ylidene)propyl)-1-piperazineethanol

- Clopentixol cis-(Z)-

- UNII-47ISU063SG

- Zuclopenthixolum

- Zuclopenthixolum [Latin]

- Zuclopentixol

- Zuclopentixol [Spanish]

- (Z)-4-[3-(2-Chlorothioxanthen-9-ylidene)propyl]-1-piperazineethanol

- 1-Piperazineethanol, 4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]-, (Z)-

- ZUCLOPENTHIXOL [WHO-DD]

- Prestwick2_000998

- AS-82959

- Sordinol

- cis(Z)-cloflupentixol

- MLS002154089

- 2-{4-[3-(2-chloro-10H-dibenzo[b,e]thiopyran-10-ylidene)propyl]piperazin-1-yl}ethanol

- AKOS015856353

- Zuclopenthixol (1.0 mg/mL In Methanol)

- NCGC00179306-01

- DTXSID3048233

- CS-0017495

- CHEBI:51364

- D02613

- BPBio1_001205

- NSC329015

- BDBM79209

- EINECS 258-758-5

- AB00514719

- DB01624

- cis-Clopenthixol

- D03556

- cid_25102584

- 4-[3-[(9Z)-2-Chloro-9H-thioxanthene-9-ylidene]propyl]-1-piperazineethanol

- ZUCLOPENTHIXOL [INN]

- 2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;hydrochloride

- Prestwick3_000998

- Clopenthixol (USAN)

- Q228143

- BRD-K28761384-003-03-6

- 4-(3-(2-Chlorothioxanthen-9-ylidene)propyl)-1-piperazineethanol

- Zuclopenthixol hydrochloride

- SCHEMBL149463

- Clopenthixol cis(z)-form

- BRD-K00198051-003-01-9

- DB13841

- CHEBI:59115

- (Z)-Clopenthixol

- EN300-21702641

- PDSP2_001106

- CLOPENTHIXOL CIS(Z)-FORM [MI]

- Cisordinol

- CHEMBL53904

- 2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazino]ethanol;hydrochloride

- 2-{4-[(3Z)-3-(2-chloro-10H-dibenzo[b,e]thiopyran-10-ylidene)propyl]piperazin-1-yl}ethanol

- Clopixol

- Acuphase

- PDSP1_001122

- GTPL7559

- 2-[4-[(3Z)-3-(2-chloro-9-thioxanthenylidene)propyl]-1-piperazinyl]ethanol;hydrochloride

- Zuclopenthixol (INN)

- 2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol

- 2-{4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazin-1-yl}ethan-1-ol

- CLOPENTHIXOL

- Clopixol (TN)

- 1-Piperazineethanol, 4-[(3Z)-3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]-

- 53772-83-1

- AC-32939

- NSC 64087

- Clopenthixolum

- ZUCLOPENTHIXOL [MART.]

- NCGC00179306-04

- PS23 - Zuclopenthixol

- 4-(3-(2-Chloro-9H-thioxanthen-9-ylidene)propyl)-1-piperazineethanol

- 2-[4-[(3Z)-3-(2-chloranylthioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;hydrochloride

- 982-24-1

- BSPBio_001095

- NS00005357

- HY-A0163

- SMR001233397

- 2-(4-{3-[(9Z)-2-CHLORO-9H-THIOXANTHEN-9-YLIDENE]PROPYL}PIPERAZIN-1-YL)ETHAN-1-OL

- 47ISU063SG

- alpha Clopenthixol

- NSC169185

- DTXCID4028208

- ZUCLOPENTHIXOL (MART.)

- 2-(4-((3Z)-3-(2-chloro-10H-dibenzo(b,e)thiopyran-10-ylidene)propyl)piperazin-1-yl)ethanol

- DA-79148

- BRD-K28761384-300-01-0

- 1-Piperazineethanol, 4-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)-

- 2-(4-(3-((9Z)-2-chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethan-1-ol

- alpha-Clopenthixol

- 2-(4-((3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol

- WFPIAZLQTJBIFN-DVZOWYKESA-N

- zuclopentixolo

- N05AF05

- Zuclopenthixolum (Latin)

- G12762

-

- MDL: MFCD00867744

- インチ: InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5-

- InChIKey: WFPIAZLQTJBIFN-DVZOWYKESA-N

- ほほえんだ: OCCN1CCN(CC/C=C2C3=C(SC4=C\2C=CC=C4)C=CC(Cl)=C3)CC1

計算された属性

- せいみつぶんしりょう: 400.13785

- どういたいしつりょう: 400.137612

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 27

- 回転可能化学結合数: 5

- 複雑さ: 509

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 52

じっけんとくせい

- 密度みつど: 1.289

- ゆうかいてん: 56-60°C

- ふってん: 577.4°Cat760mmHg

- フラッシュポイント: 303°C

- 屈折率: 1.675

- PSA: 26.71

- LogP: 4.11210

Zuclopenthixol セキュリティ情報

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Zuclopenthixol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | Z701485-5mg |

Zuclopenthixol |

53772-83-1 | 5mg |

$ 81.00 | 2023-09-05 | ||

| MedChemExpress | HY-A0163-50mg |

Zuclopenthixol |

53772-83-1 | 98.08% | 50mg |

¥500 | 2024-04-18 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4117-10 mg |

Zuclopenthixol |

53772-83-1 | 99.82% | 10mg |

¥148.00 | 2022-04-26 | |

| TRC | Z701485-10mg |

Zuclopenthixol |

53772-83-1 | 10mg |

$ 1028.00 | 2023-09-05 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74618-250mg |

Zuclopenthixol |

53772-83-1 | 98% | 250mg |

¥1636.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4117-100 mg |

Zuclopenthixol |

53772-83-1 | 99.82% | 100MG |

¥821.00 | 2022-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Z303928-50mg |

Zuclopenthixol |

53772-83-1 | 98% | 50mg |

¥446.90 | 2023-08-31 | |

| Chemenu | CM169166-250mg |

(Z)-2-(4-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethan-1-ol |

53772-83-1 | 97% | 250mg |

$182 | 2023-01-04 | |

| Aaron | AR00DFWL-250mg |

Zuclopenthixol |

53772-83-1 | 98% | 250mg |

$243.00 | 2025-01-24 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74618-500mg |

Zuclopenthixol |

53772-83-1 | 98% | 500mg |

¥3007.00 | 2022-04-26 |

Zuclopenthixol 関連文献

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

53772-83-1 (Zuclopenthixol) 関連製品

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 61549-49-3(9-Decenenitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:53772-83-1)Zuclopenthixol

清らかである:99%

はかる:500mg

価格 ($):186.0